1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities This compound is characterized by a fused ring system that includes imidazole, thiadiazole, and pyridine moieties
Vorbereitungsmethoden
The synthesis of 1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine typically involves the cyclization of pyridine-2,3-diamines with sulfur-containing reagents. One common method includes refluxing pyridine-2,3-diamines in the presence of thionyl chloride (SOCl2) in various solvents . This reaction facilitates the formation of the thiadiazole ring, which is then fused with the imidazole and pyridine rings to yield the target compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.
Analyse Chemischer Reaktionen
1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems, expanding the structural diversity of the compound.
Wissenschaftliche Forschungsanwendungen
1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine has a wide range of scientific research applications:
Biology: It exhibits potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These activities make it a promising candidate for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as tryptophan 2,3-dioxygenase (TOD2) and glutaminase (GLS1), which are involved in metabolic pathways . Additionally, it can modulate G protein-coupled receptors (GPR65) and inhibit DNA-dependent protein kinase (DNA-PK), leading to its anticancer and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine can be compared with other similar compounds, such as:
1H-Imidazo[4,5-B]pyridine: This compound lacks the thiadiazole ring but shares the imidazole and pyridine rings.
1H-Pyrazolo[3,4-B]pyridine: This compound contains a pyrazole ring instead of an imidazole ring.
1H-Imidazo[1,2-A]pyridine: This compound has a different ring fusion pattern but also exhibits significant biological activities, including anti-inflammatory and anticancer effects.
Eigenschaften
CAS-Nummer |
503818-34-6 |
---|---|
Molekularformel |
C6H3N5S |
Molekulargewicht |
177.19 g/mol |
IUPAC-Name |
4-thia-3,5,7,10,12-pentazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene |
InChI |
InChI=1S/C6H3N5S/c1-3-4(9-2-8-3)5-6(7-1)11-12-10-5/h1-2,10H |
InChI-Schlüssel |
BUYZZEDBJIRUDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=NSNC2=C3C1=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.